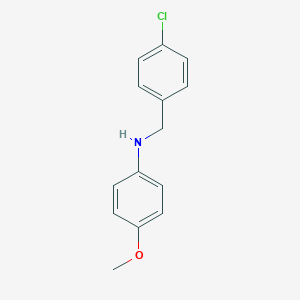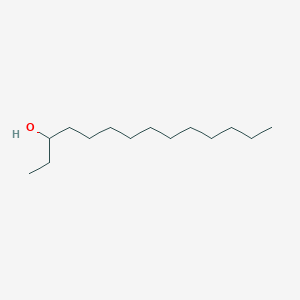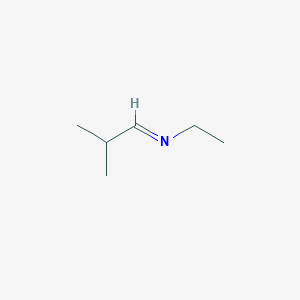
Isobutylidene(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutylidene(ethyl)amine, also known as 2-(ethylamino)-2-methylpropane-1,3-dione, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of isobutylidene(ethyl)amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain signaling pathways. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that isobutylidene(ethyl)amine exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isobutylidene(ethyl)amine in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for use in high-throughput screening assays. However, one of the limitations of using isobutylidene(ethyl)amine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of isobutylidene(ethyl)amine. One potential area of research is the development of new drugs based on its pharmacological activities. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential toxicity of isobutylidene(ethyl)amine and its effects on human health.
Synthesis Methods
Isobutylidene(ethyl)amine can be synthesized through a multi-step process involving the reaction of ethylamine and diethyl malonate in the presence of a base, followed by the addition of isobutyraldehyde and subsequent heating. The resulting compound is then purified through recrystallization to obtain isobutylidene(ethyl)amine in its pure form.
Scientific Research Applications
Isobutylidene(ethyl)amine has been extensively studied for its potential application in the development of new drugs. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and Parkinson's disease.
properties
CAS RN |
1743-56-2 |
|---|---|
Product Name |
Isobutylidene(ethyl)amine |
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N-ethyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C6H13N/c1-4-7-5-6(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
BBFMJBUMAHUJAH-UHFFFAOYSA-N |
SMILES |
CCN=CC(C)C |
Canonical SMILES |
CCN=CC(C)C |
Other CAS RN |
1743-56-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)


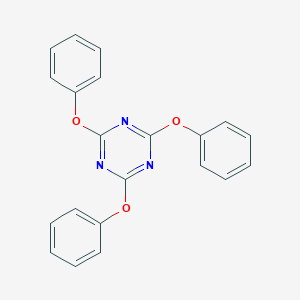
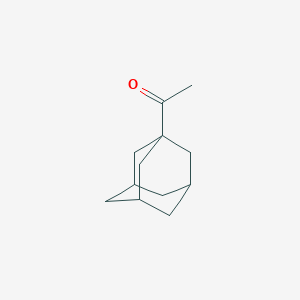


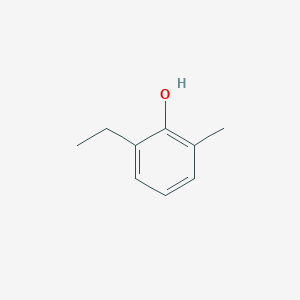

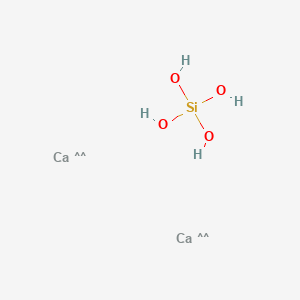
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

